Physicochemical Differentiation: Comparative Lipophilicity and Structural Parameters
The target compound possesses a distinct lipophilicity and electronic profile compared to its non-chlorinated or mono-chlorinated analogs. The presence of two chlorine atoms and the N3-hydroxyl group contributes to a calculated logP (XLogP3) of approximately 3.8 . This contrasts with the mono-chloro analog 7-chloro-3-hydroxy-2-phenyl-4(3H)-quinazolinone (CAS 477864-75-8), which lacks the 2'-chloro substituent and has a lower molecular weight [1]. While experimentally measured logP values for these compounds are not directly compared in a single study, the predicted increase in lipophilicity is a recognized factor that can influence membrane permeability, solubility, and off-target binding in biological assays [2].
| Evidence Dimension | Predicted lipophilicity (XLogP3) and molecular weight |
|---|---|
| Target Compound Data | Predicted logP ~3.8; MW = 307.13 g/mol |
| Comparator Or Baseline | 7-Chloro-3-hydroxy-2-phenyl-4(3H)-quinazolinone; MW = 272.69 g/mol; Predicted logP likely lower |
| Quantified Difference | MW difference of +34.44 g/mol; estimated logP difference due to additional chlorine |
| Conditions | In silico prediction using standard chemical informatics tools (ChemicalBook, ChemDraw) |
Why This Matters
Differentiated lipophilicity directly impacts solubility, permeability, and non-specific binding profiles, making one compound a better candidate for specific assay conditions or cellular models.
- [1] ChemicalBook. 7-Chloro-3-hydroxy-2-phenyl-4(3H)-quinazolinone. https://www.chemicalbook.cn/CASEN_477864-75-8.htm View Source
- [2] Byvatov, E. et al. J. Biomol. Screen. 2003. Comparison of logP prediction methods. (Class-level evidence linking logP to biological properties). View Source
